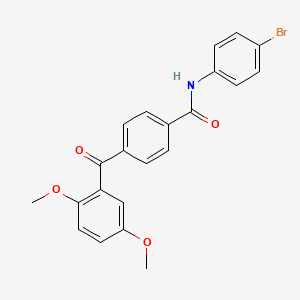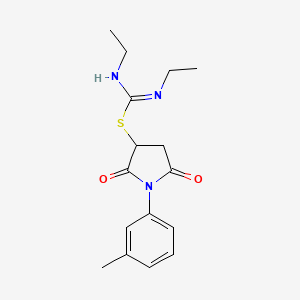
N-(4-bromophenyl)-4-(2,5-dimethoxybenzoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-(2,5-dimethoxybenzoyl)benzamide, also known as BDB, is a chemical compound that has been researched for its potential therapeutic effects. BDB is a member of the benzamide family, which has been found to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromophenyl)-4-(2,5-dimethoxybenzoyl)benzamide is not fully understood. However, it has been found to modulate various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. This compound has also been found to interact with various receptors such as the dopamine D1 and D2 receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-4-(2,5-dimethoxybenzoyl)benzamide in lab experiments is its potential therapeutic effects in various fields. This compound is also relatively easy to synthesize and purify. However, one limitation is the lack of understanding of its exact mechanism of action. Further studies are needed to fully understand the potential therapeutic effects of this compound.
Direcciones Futuras
There are several future directions for the research of N-(4-bromophenyl)-4-(2,5-dimethoxybenzoyl)benzamide. One direction is to further investigate its potential therapeutic effects in various fields such as neuroscience, oncology, and immunology. Another direction is to elucidate its exact mechanism of action and identify its molecular targets. Additionally, the development of this compound derivatives with improved potency and selectivity may have potential in drug discovery.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-4-(2,5-dimethoxybenzoyl)benzamide involves the reaction of 4-bromoaniline with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with benzoyl chloride to form this compound. The purity of this compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-(2,5-dimethoxybenzoyl)benzamide has been studied for its potential therapeutic effects in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been found to have neuroprotective effects and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to inhibit the growth of cancer cells and may have potential in cancer therapy. In immunology, this compound has been found to have anti-inflammatory effects and may have potential in treating autoimmune diseases.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(2,5-dimethoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4/c1-27-18-11-12-20(28-2)19(13-18)21(25)14-3-5-15(6-4-14)22(26)24-17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNPNBIHYTFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5022138.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5022144.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B5022149.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5022156.png)
![4-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5022161.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5022177.png)
![N'-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]isonicotinohydrazide](/img/structure/B5022183.png)
![methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5022191.png)

![1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5022207.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5022222.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022229.png)
![2-{[(2,6-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5022235.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5022247.png)